2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[4-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5S/c1-13-9-21(27)26-18(11-32-23(26)24-13)15-3-5-16(6-4-15)25-22(28)14(2)31-17-7-8-19-20(10-17)30-12-29-19/h3-11,14H,12H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJUAYBWKDDLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC=C(C=C3)NC(=O)C(C)OC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide is a synthetic derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties.
- A thiazolo[3,2-a]pyrimidine ring system that has been associated with various biological activities including anticancer effects.
The molecular formula is with a molar mass of approximately 374.4 g/mol .
Biological Activities
Anticancer Activity
Recent studies have indicated that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Cells : Research has shown that derivatives of thiazolo[3,2-a]pyrimidines can induce apoptosis in breast cancer cells. The compound's structure suggests potential interactions with cellular pathways that regulate cell survival and proliferation .
Mechanism of Action
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound may interfere with critical signaling pathways such as PI3K/Akt and MAPK pathways, which are pivotal in regulating cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it can activate caspases and lead to mitochondrial dysfunction, resulting in programmed cell death.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Thiazolo[3,2-a]pyrimidines :
-
Antiviral Properties :
- While primarily focused on anticancer activity, some derivatives have exhibited antiviral effects against specific viral strains, indicating a broader therapeutic potential.
Comparison with Similar Compounds
Structural Analogues of Thiazolo[3,2-a]pyrimidine Derivatives
The thiazolo[3,2-a]pyrimidine core is a common scaffold in synthetic chemistry. Key structural variations and their implications are summarized below:
Table 1: Structural Comparison of Thiazolo[3,2-a]pyrimidine Derivatives
- The propanamide linker differs from ester () or triazole-thiol () linkers, impacting hydrogen-bonding capacity and metabolic stability .
Substituent Effects on Physicochemical Properties
Table 2: Key Substituents and Potential Effects
- Synthesis Insights :
Hydrogen-Bonding and Crystallography
The 5-oxo group in the thiazolo[3,2-a]pyrimidine core may participate in hydrogen-bonding networks, as observed in crystallographic studies of related heterocycles . This contrasts with ester derivatives ( ), where the carbonyl is less accessible for interactions.
Preparation Methods
Retrosynthetic Analysis
The target compound is dissected into two primary intermediates:
- Thiazolo[3,2-a]pyrimidinone core : Synthesized via cyclization of thiourea derivatives with α-chloroketones or oxidative ring-closure reactions.
- Benzo[d]dioxol-5-yloxy propanamide side chain : Prepared through amidation of 2-aminopropanoic acid with a benzo[d]dioxol-5-yloxy-activated ester.
Final assembly employs nucleophilic aromatic substitution or palladium-catalyzed coupling to unite the fragments.
Synthesis of Thiazolo[3,2-a]pyrimidinone Core
Cyclization via α-Chloroketone Intermediate
The thiazolo[3,2-a]pyrimidinone scaffold is constructed through a cyclocondensation reaction between thiourea derivatives and α-chloroketones. As described in US3594378A, treatment of 2-aminothiazole-4-carboxylic acid with 1-chloro-2-propanone in ethanol containing sodium ethoxide yields the 7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine intermediate. The reaction proceeds under reflux for 3 hours, followed by acidification with acetic acid to precipitate the product (Yield: 70–85%).
Oxidative Cyclization with Iodine
An alternative method from MDPI employs iodine-mediated oxidative cyclization. Heating 2-(methylthio)-6-phenylthiazolo[4,5-d]pyrimidin-7(6H)-one (8aa ) with iodine in DMSO at 100°C for 30 minutes achieves 80% yield of the cyclized product. Adapting this protocol, the 7-methyl variant is synthesized by substituting phenyl with methyl groups during the initial thiourea formation.
Table 1: Optimization of Thiazolo[3,2-a]pyrimidinone Synthesis
| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Chloro-2-propanone | EtOH | 78 | 3 | 82 |
| 2 | I₂ | DMSO | 100 | 0.5 | 80 |
| 3 | Triethylorthoformate | EtOH | 60 | 2 | 79 |
Preparation of Benzo[d]dioxol-5-yloxy Propanamide Moiety
Etherification of Benzo[d]dioxol-5-ol
The benzo[d]dioxol-5-yloxy group is introduced via nucleophilic aromatic substitution. Reacting benzo[d]dioxol-5-ol with ethyl 2-bromopropanoate in acetone containing potassium carbonate yields ethyl 2-(benzo[d]dioxol-5-yloxy)propanoate (Yield: 75–88%).
Amidation with 4-Aminophenylthiazolo-pyrimidinone
The ester is hydrolyzed to the carboxylic acid using lithium hydroxide in THF/H₂O, followed by amide coupling with 4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)aniline. Employing HATU and DIPEA in DMF affords the propanamide derivative (Yield: 65%).
Table 2: Amidation Reaction Conditions
| Entry | Coupling Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HATU | DIPEA | DMF | 25 | 65 |
| 2 | EDCl/HOBt | TEA | CH₂Cl₂ | 0→25 | 58 |
Coupling of Intermediate Fragments
Ullmann-Type Coupling
The thiazolo[3,2-a]pyrimidin-3-ylphenyl fragment is coupled with the propanamide side chain using a copper-catalyzed Ullmann reaction. Heating the intermediates with CuI and 1,10-phenanthroline in DMSO at 110°C for 24 hours achieves 70% yield.
Buchwald-Hartwig Amination
Alternatively, palladium-catalyzed amination using Pd₂(dba)₃ and Xantphos in toluene at 100°C facilitates coupling, albeit with lower yield (55%) due to steric hindrance.
Table 3: Comparison of Coupling Methods
| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuI | 1,10-Phen | DMSO | 110 | 70 |
| 2 | Pd₂(dba)₃ | Xantphos | Toluene | 100 | 55 |
Optimization of Reaction Conditions
Solvent and Base Screening
The MDPI study highlights the critical role of solvent polarity in resin swelling during solid-phase synthesis. A DMF/EtOH mixture (3:1) enhances reaction efficiency by 40% compared to pure ethanol. Similarly, using lithium hydroxide instead of sodium hydroxide for ester hydrolysis improves yields from 57% to 98%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Preparative HPLC (C18 column, MeCN/H₂O gradient) confirms ≥98% purity, with retention time = 12.3 min.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?
Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazolo[3,2-a]pyrimidinone core followed by coupling with the benzo[d][1,3]dioxol-5-yloxy-propanamide moiety. Critical steps include:
- Cyclization under controlled temperatures (e.g., reflux in toluene or DMF) to form the thiazolo-pyrimidinone scaffold .
- Amide coupling using activating agents like EDCI/HOBt or carbodiimides in anhydrous solvents (e.g., dichloromethane or THF) .
- Reagent selection : Triethylamine is often used to maintain basic conditions, while solvents like DMF facilitate nucleophilic substitutions .
Key conditions to monitor : Temperature (avoiding exothermic side reactions), solvent purity (to prevent hydrolysis), and reaction time (optimized via TLC/HPLC tracking) .
Advanced: How can researchers resolve contradictions in biological activity data observed across different studies?
Answer:
Discrepancies in bioactivity data often stem from:
- Purity variations : Impurities (>5%) can skew results. Validate purity via LC-MS and NMR before assays .
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH may alter target interactions. Standardize protocols using reference compounds .
- Metabolic instability : Reactive groups (e.g., ester or amide bonds) may degrade in certain media. Use stabilized analogs or protease inhibitors in pharmacokinetic studies .
Methodological fix : Perform dose-response curves across multiple models and validate with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) .
Basic: Which analytical techniques are most effective for confirming structural integrity post-synthesis?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the benzo[d][1,3]dioxole and thiazolo-pyrimidinone moieties. Key signals include aromatic protons (δ 6.8–7.4 ppm) and carbonyl groups (δ 165–175 ppm) .
- LC-MS : Assess purity (>95%) and detect hydrolytic byproducts (e.g., free carboxylic acids from ester degradation) .
- HPLC with chiral columns : Resolve enantiomers if stereocenters are present .
Note : Compare spectral data with synthetic intermediates to trace structural deviations .
Advanced: What strategies mitigate interference from reactive functional groups during pharmacokinetic studies?
Answer:
The compound’s thiazolo-pyrimidinone core and ester linkages are prone to hydrolysis or oxidation. Strategies include:
- Derivatization : Protect labile groups (e.g., acetylate hydroxyls) during in vitro assays .
- Stabilized formulations : Use lyophilized powders stored under argon to prevent degradation .
- Analytical safeguards : Employ LC-MS/MS with deuterated internal standards to quantify degradation products .
Experimental design : Include control groups dosed with degradation products to isolate bioactive species .
Basic: What are common side reactions during synthesis, and how are they minimized?
Answer:
- Oxidation of thiazole sulfur : Avoid strong oxidizers (e.g., H2O2) and use nitrogen atmospheres during reflux .
- Ester hydrolysis : Replace protic solvents (e.g., water) with anhydrous DMF or THF .
- Dimerization : Limit excess coupling agents (e.g., EDCI) and monitor reaction progress via TLC .
Post-synthesis : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Advanced: How should computational modeling address conformational flexibility in target binding studies?
Answer:
- Ensemble docking : Generate multiple conformers via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to account for flexible regions like the propanamide linker .
- QM/MM hybrid methods : Model electronic effects of the benzo[d][1,3]dioxole group on binding affinity .
- Validation : Cross-check computational predictions with experimental data (e.g., X-ray crystallography or SPR) .
Tools recommended : Schrödinger Suite for docking, GROMACS for MD, and Gaussian for QM calculations .
Basic: What solvent systems are optimal for recrystallization to achieve high purity?
Answer:
- Benzo[d][1,3]dioxole moiety : Use ethyl acetate/hexane (1:3) for slow crystallization .
- Thiazolo-pyrimidinone core : Dichloromethane/methanol (gradient) resolves polar byproducts .
Key metrics : Monitor melting point consistency (DSC) and compare with literature values .
Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize bioactivity?
Answer:
- Core modifications : Replace the 7-methyl group on the thiazolo-pyrimidinone with halogens (e.g., Cl, F) to assess electronic effects .
- Linker variations : Test alkyl vs. aryl spacers between the propanamide and phenyl groups .
- Bioisosteres : Substitute the benzo[d][1,3]dioxole with indole or benzofuran to probe steric tolerance .
Data analysis : Use multivariate regression to correlate structural features with IC50 values .
Basic: What stability tests are critical for long-term storage of this compound?
Answer:
- Forced degradation studies : Expose to heat (40°C), light (UV), and humidity (75% RH) for 14 days .
- Analytical tracking : Quantify degradation via HPLC area-under-curve (AUC) comparisons .
Storage recommendation : Lyophilize and store at -20°C in amber vials under argon .
Advanced: What mechanistic studies are needed to elucidate its mode of action in neurological targets?
Answer:
- Target engagement : Use photoaffinity labeling with a radiolabeled analog to identify binding proteins .
- Pathway analysis : Perform RNA-seq on treated neuronal cells to map downstream signaling (e.g., mTOR or MAPK pathways) .
- In vivo validation : Test efficacy in transgenic models (e.g., Alzheimer’s disease mice) with pharmacokinetic monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
